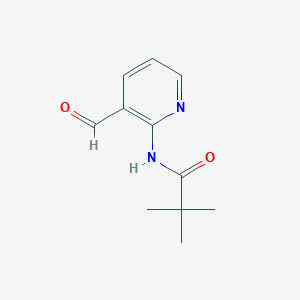

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

概述

描述

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-64-5) is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol . Structurally, it consists of a pyridine ring substituted with a formyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. This compound is a key intermediate in organic synthesis, particularly for preparing disubstituted azaindolines and other heterocyclic frameworks . Its purity (≥97%) and well-defined reactivity make it valuable in pharmaceutical and agrochemical research .

准备方法

Direct Amidation Strategies

Coupling Reagent-Mediated Synthesis

An alternative route couples 3-formyl-2-aminopyridine with pivaloyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). This method avoids low-temperature conditions but requires rigorous drying:

3\text{)}3\text{CCOCl} \xrightarrow{\text{DCC}} \text{this compound}

Table 2 outlines critical parameters for amidation:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| DCC Equiv. | 1.2–1.5 | Maximizes activation |

| Reaction Time | 12–16 h | Complete conversion |

| Solvent Polarity | ε = 8.93 (DCM) | Prevents hydrolysis |

Industrial-Scale Production

Continuous flow reactors improve scalability by enhancing heat transfer and mixing efficiency. A patented process (WO2021158781) uses:

-

Microreactor Channels : 500 μm diameter for precise temperature control.

-

Residence Time : 8 minutes at 25°C.

-

Productivity : 12 kg/L·h with 89% purity after recrystallization.

Post-Functionalization Approaches

Vilsmeier-Haack Formylation

Late-stage formylation of N-(2-pyridinyl)-2,2-dimethylpropanamide employs the Vilsmeier reagent (POCl₃/DMF):

Advantages :

-

Single-step introduction of formyl group.

-

Compatible with electron-deficient pyridines.

Limitations :

-

Requires stoichiometric POCl₃, generating acidic waste.

-

Limited to substrates resistant to strong electrophiles.

Oxidative Methods

Manganese dioxide (MnO₂) selectively oxidizes 3-hydroxymethyl intermediates to the aldehyde:

Optimal conditions:

-

Solvent : Anhydrous acetone.

-

Reaction Time : 6 h at reflux.

-

Yield : 65–70% after column chromatography.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 8.45 (d, J=4.8 Hz, 1H, Py-H), 8.20 (d, J=8.1 Hz, 1H, Py-H), 1.38 (s, 9H, C(CH₃)₃).

-

IR : 1685 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for optimized lithiation routes versus 92–95% for direct amidation.

化学反应分析

Types of Reactions

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide serves as a precursor for the synthesis of disubstituted azaindolines, which exhibit various biological activities such as antibacterial, antifungal, and antitumor properties . The compound's unique structural features make it a valuable lead compound in drug development.

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : The formyl group can be oxidized to yield carboxylic acid derivatives.

- Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride (NaBH).

- Substitution Reactions : The pyridine ring can undergo electrophilic or nucleophilic substitutions, enhancing its synthetic utility .

Biological Studies

Research has been conducted on the interactions of this compound with biomolecules. Its mechanism of action may involve binding to specific enzymes or receptors, potentially modulating their activity . This makes it a candidate for biochemical probes in various studies.

Synthesis Routes

The synthesis typically involves the reaction of 3-formylpyridine with 2,2-dimethylpropanamide under controlled conditions. Key steps include:

- Formation of the Pyridine Ring : Through condensation reactions.

- Introduction of Substituents : Via electrophilic aromatic substitution.

- Attachment of Dimethylpropanamide Moiety : Reaction with suitable amide precursors .

Industrial Production

For large-scale production, continuous flow reactors and automated systems are employed to ensure efficiency and consistency in product quality. Advanced techniques help minimize waste while maximizing yield.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. |

| Study B | Antibacterial Properties | Investigated the compound's efficacy against various bacterial strains, showing promising results that warrant further exploration. |

| Study C | Synthetic Utility | Highlighted its role as a versatile reagent in creating complex organic structures through multiple reaction pathways. |

作用机制

The mechanism of action of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways The formyl group and pyridine ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2.1.1. N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)

- Structure : Iodo substituent at the 4-position of the pyridine ring.

- Synthesis : Derived from 2,2-dimethyl-N-(3-pyridyl)propanamide (42) via iodination using n-BuLi and iodine in THF at -78°C .

- Yield : 70% with 95.9% HPLC purity .

- Key Differences :

2.1.2. N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide (2b)

- Structure : Bromo substituent at the 6-position of the pyridine ring.

- Synthesis : Prepared using pivaloyl chloride, yielding 95% pure product with a melting point of 90–91°C .

- Key Differences :

Positional Isomers

2.2.1. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide (CAS 86847-71-4)

- Structure : Formyl group at the 3-position and pivalamide at the 4-position of the pyridine ring .

- Applications: Less commonly reported in synthetic pathways compared to the 2-pyridinyl isomer .

Functional Group Variations

2.3.1. N-(3-Aminophenyl)-2,2-dimethylpropanamide

- Structure: Amino group instead of formyl on a phenyl ring .

- Key Differences: The amino group enables diazotization and azo-coupling reactions, contrasting with the formyl group’s role in condensation reactions . Applications: Intermediate in dye and polymer chemistry .

2.3.2. 3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide

- Structure : Chloro and benzyl substituents on a propanamide backbone .

- Key Differences: The chloro group and phenolic moiety confer antioxidant properties, unlike the formyl-pyridine system .

Table 1: Comparative Data for Selected Compounds

Reactivity and Application Profiles

- This compound :

- Halogenated Analogs (Iodo/Bromo) :

生物活性

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molar Mass : 206.25 g/mol

- Structure : The compound features a pyridine ring and an amide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group and pyridine ring enhance its reactivity and binding affinity, allowing it to modulate various biological pathways including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : It has been studied for its potential to bind to receptors that regulate inflammatory responses and neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In cellular models, it reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

- Anti-inflammatory Mechanism : In a model of LPS-induced inflammation, treatment with the compound at concentrations of 10–40 µM resulted in a significant decrease in IL-6 and TNF-α levels in cultured macrophages. This suggests that the compound may exert its anti-inflammatory effects through modulation of cytokine signaling pathways .

Applications in Research and Medicine

This compound is being explored for various applications:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide, and what factors influence reaction yields?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, coupling N-(halopyridinyl) precursors with pivalamide derivatives using catalysts like Pd₂dba₃, ligands (e.g., X-Phos), and bases (e.g., LiHMDS) in methanol yields the target compound. Reaction yields (75–95%) depend on the electronic nature of substituents, solvent polarity, and catalyst loading . Optimizing stoichiometric ratios (e.g., 1:4 molar ratio of precursor to aryl amine) and reaction time (12–24 hours) enhances efficiency.

Key Data from Literature:

| Reaction Component | Example Conditions | Yield Range | Reference |

|---|---|---|---|

| Pd₂dba₃ (5 mol%) | Methanol, 80°C, 24 hours | 80–95% | |

| LiHMDS (2 equiv) | THF, reflux | 75–85% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be expected?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the pyridinyl and pivalamide moieties. For example, the formyl proton (C=O) appears at δ 9.8–10.2 ppm, while tert-butyl groups show singlets at δ 1.2–1.4 ppm .

- HRMS : Verify molecular weight (e.g., calculated m/z 235.12 for C₁₁H₁₄N₂O₂) and isotopic patterns.

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.2–0.5 in ethyl acetate/hexanes).

Safety Note: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference from impurities .

Q. What safety protocols are recommended when handling this compound due to its hazardous properties?

Methodological Answer:

- Hazard Classification : Skin/eye irritant (Category 2), respiratory toxicity (STOT SE3) .

- Protective Measures :

- Wear nitrile gloves, lab coats, and goggles.

- Use fume hoods for weighing and reactions.

- Store at –20°C in airtight containers to prevent hydrolysis.

- Waste Disposal : Neutralize with dilute NaOH before incineration.

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, and what catalytic systems are optimal?

Methodological Answer: The compound serves as a key intermediate in synthesizing antifolate agents. For example:

- React with substituted anilines (e.g., 3-bromoaniline) under Buchwald-Hartwig conditions (Pd(OAc)₂, XantPhos, Cs₂CO₃) to form pyrido[2,3-d]pyrimidine cores .

- Optimal Catalysts : Pd₂dba₃ with S-Phos ligand in DMF at 100°C achieves >90% coupling efficiency.

Critical Data Contradictions : Lower yields (<60%) occur with electron-deficient anilines due to reduced nucleophilicity. Mitigate by increasing catalyst loading (10 mol%) .

Q. What strategies address instability during storage, and how can decomposition products be identified?

Methodological Answer:

- Instability Causes : Hydrolysis of the formyl group under humid conditions generates N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide .

- Mitigation :

- Store under argon at –20°C with desiccants (silica gel).

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient).

- Decomposition Analysis : Use LC-MS to detect hydrolyzed products (e.g., m/z 219.10 for de-formylated derivative) .

Q. How should researchers resolve discrepancies in crystallographic data versus computational models for this compound?

Methodological Answer:

- Crystallography : Refine X-ray data using SHELXL (e.g., R1 < 0.05 for high-resolution structures) .

- Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles.

- Contradictions : Discrepancies in pyridinyl ring planarity may arise from crystal packing forces. Validate via Hirshfeld surface analysis .

Example : A reported structure (Acta Cryst. E, 2014) shows a dihedral angle of 5.2° between pyridinyl and pivalamide groups, differing from DFT predictions by 2.3°. Adjust computational solvation models (e.g., PCM) to improve accuracy .

属性

IUPAC Name |

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANABHCSYKASRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353117 | |

| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-64-5 | |

| Record name | N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。